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Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 8-Bromo-
4-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry.

The quinazoline scaffold is a privileged structure in drug discovery, and substitutions at the 8-

position, such as with a bromine atom, have been noted to enhance biological activity. This

document elucidates the core structure, physicochemical properties, and detailed

spectroscopic characterization of 8-Bromo-4-methylquinazoline. A plausible synthetic

pathway is outlined with mechanistic insights, providing a foundational understanding for

researchers engaged in the synthesis and application of novel quinazoline-based therapeutic

agents.

Introduction: The Quinazoline Scaffold in Medicinal
Chemistry
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a

pyrimidine ring, is a cornerstone in the development of therapeutic agents. Its derivatives

exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-

inflammatory, and antiviral properties.[1] Several quinazoline-based drugs have received FDA

approval, particularly as kinase inhibitors in oncology, such as gefitinib and erlotinib.[2] The
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versatility of the quinazoline scaffold allows for structural modifications at various positions,

enabling the fine-tuning of its biological and pharmacokinetic profiles.

The introduction of a halogen atom, such as bromine, at specific positions on the benzene ring

of the quinazoline core can significantly influence the molecule's potency and selectivity.

Notably, substitutions at the 6 and 8-positions have been shown to be critical for enhancing

antimicrobial and cytotoxic activities.[3] This guide focuses specifically on the 8-Bromo-4-

methyl derivative, providing a detailed examination of its structural features and the scientific

principles underpinning its synthesis and characterization.

Molecular Structure and Physicochemical
Properties
8-Bromo-4-methylquinazoline possesses the molecular formula C₉H₇BrN₂ and a molecular

weight of approximately 223.07 g/mol .[4] The core of the molecule is the quinazoline ring

system. A bromine atom is substituted at the 8-position of the benzene ring, and a methyl group

is attached to the 4-position of the pyrimidine ring.

Table 1: Physicochemical Properties of 8-Bromo-4-methylquinazoline

Property Value Source

CAS Number 1666113-01-4 [4][5]

Molecular Formula C₉H₇BrN₂ [4]

Molecular Weight 223.07 g/mol [4]

Appearance Solid [6]

Storage Temperature 2-8°C [6]

The presence of the bromine atom, an electron-withdrawing group, at the 8-position is

expected to influence the electron distribution within the aromatic system, potentially impacting

its interaction with biological targets. The methyl group at the 4-position can also affect the

molecule's steric and electronic properties.

Caption: Chemical structure of 8-Bromo-4-methylquinazoline.
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Synthesis of 8-Bromo-4-methylquinazoline: A
Mechanistic Approach
The synthesis of 4-methylquinazolines can be achieved through various methods, with a

common starting material being a substituted 2-aminoacetophenone.[3] A plausible and

established route for the synthesis of the quinazoline core is the Niementowski quinazoline

synthesis, which involves the condensation of an anthranilic acid with an amide.[7][8][9][10]

For the synthesis of 8-Bromo-4-methylquinazoline, a logical starting material would be 2-

amino-3-bromobenzoic acid. The synthesis would likely proceed through the formation of an

intermediate 4-hydroxyquinazoline, which can then be converted to the target molecule.

Proposed Synthetic Pathway

2-Amino-3-bromobenzoic Acid +
 N-acetylacetamide

8-Bromo-2,4-dimethylquinazolin-4(3H)-one

 Cyclocondensation 
 (Niementowski Reaction) 4-Chloro-8-bromo-2-methylquinazoline

 Chlorination 
 (e.g., POCl₃) 8-Bromo-4-methylquinazoline

 Reduction/Dechlorination 
 (e.g., H₂, Pd/C) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 8-Bromo-4-methylquinazoline.

Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established chemical transformations for similar quinazoline

derivatives.

Step 1: Synthesis of 8-Bromo-2,4-dimethylquinazolin-4(3H)-one (Niementowski Reaction)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-

3-bromobenzoic acid and a molar excess of N-acetylacetamide.

Heating: Heat the reaction mixture at a high temperature (typically 180-200°C) for several

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, the reaction mixture is cooled, and the solid product is triturated

with a suitable solvent (e.g., ethanol), filtered, and washed to yield the crude 8-Bromo-2,4-
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dimethylquinazolin-4(3H)-one.

Causality: The Niementowski reaction is a robust method for forming the quinazolinone ring.

The high temperature is necessary to drive the condensation and subsequent cyclization-

dehydration steps. N-acetylacetamide provides the atoms necessary to form the C2-methyl and

C4-oxo functionalities of the pyrimidine ring.

Step 2: Chlorination to 4-Chloro-8-bromo-2-methylquinazoline

Reaction Setup: The dried 8-Bromo-2,4-dimethylquinazolin-4(3H)-one from the previous step

is suspended in phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g.,

N,N-dimethylaniline) may be added.

Reflux: The mixture is heated to reflux and maintained at this temperature until the reaction

is complete (monitored by TLC).

Work-up: The excess POCl₃ is removed under reduced pressure. The residue is carefully

poured onto crushed ice and neutralized with a base (e.g., ammonia solution). The resulting

precipitate is filtered, washed with water, and dried to afford 4-Chloro-8-bromo-2-

methylquinazoline.

Causality: Phosphorus oxychloride is a standard and effective reagent for converting the 4-oxo

group of the quinazolinone into a 4-chloro substituent. This chloro group is a good leaving

group, making the 4-position susceptible to subsequent nucleophilic substitution or reduction.

Step 3: Reductive Dechlorination to 8-Bromo-4-methylquinazoline

Reaction Setup: The 4-Chloro-8-bromo-2-methylquinazoline is dissolved in a suitable solvent

(e.g., ethanol or methanol) in a hydrogenation vessel. A palladium on carbon catalyst (Pd/C)

is added.

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a

hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room

temperature.

Work-up: Upon completion, the catalyst is removed by filtration through celite. The filtrate is

concentrated under reduced pressure to yield the crude 8-Bromo-4-methylquinazoline,
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which can be further purified by recrystallization or column chromatography.

Causality: Catalytic hydrogenation with palladium on carbon is a common and efficient method

for the reductive dehalogenation of aryl chlorides. The hydrogen gas, activated by the

palladium catalyst, selectively replaces the chlorine atom at the 4-position with a hydrogen

atom.

Spectroscopic Characterization and Structural
Elucidation
The definitive confirmation of the structure of 8-Bromo-4-methylquinazoline relies on a

combination of spectroscopic techniques. While specific spectra for this exact compound are

not readily available in the public domain, the expected spectral characteristics can be

predicted based on the analysis of similar structures.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Bromo-4-methylquinazoline
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Position
Predicted ¹H NMR

(ppm)

Predicted ¹³C NMR

(ppm)

Rationale for

Prediction

C2-H ~9.0 ~155
Singlet, downfield due

to adjacent nitrogens.

C4-CH₃ ~2.8 ~22

Singlet, in the typical

range for a methyl

group on an aromatic

ring.

C5-H ~7.8 ~128

Doublet of doublets,

coupled to C6-H and

C7-H.

C6-H ~7.5 ~127
Triplet, coupled to C5-

H and C7-H.

C7-H ~8.0 ~135

Doublet of doublets,

coupled to C5-H and

C6-H. Downfield shift

influenced by the

adjacent bromine.

C8-Br - ~118

Quaternary carbon,

signal would be weak.

Shift influenced by the

attached bromine.

C4a - ~150
Quaternary carbon at

the ring junction.

C8a - ~152
Quaternary carbon at

the ring junction.

Self-Validation: The number of signals, their multiplicities (splitting patterns), and integration

values in the ¹H NMR spectrum, along with the chemical shifts in both ¹H and ¹³C NMR, must

be consistent with the proposed structure. 2D NMR techniques like COSY and HMBC would be

used to definitively assign the proton and carbon signals and confirm the connectivity of the

atoms.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion Peak (M⁺): The mass spectrum of 8-Bromo-4-methylquinazoline is expected

to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity,

which is characteristic of the presence of a single bromine atom (due to the natural isotopic

abundance of ⁷⁹Br and ⁸¹Br).

Fragmentation: Common fragmentation pathways for quinazolines may involve the loss of

the methyl group or cleavage of the pyrimidine ring.[11]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 8-Bromo-4-methylquinazoline

Wavenumber (cm⁻¹) Vibration Expected Intensity

3100-3000 C-H stretch (aromatic) Medium

2950-2850 C-H stretch (methyl) Medium

~1620, ~1580, ~1500
C=C and C=N stretching

(aromatic rings)
Strong to Medium

~1450 C-H bend (methyl) Medium

Below 1000 C-Br stretch Strong

Self-Validation: The presence of characteristic absorption bands for aromatic C-H, C=C, and

C=N bonds, along with the C-Br stretch, would be consistent with the structure of 8-Bromo-4-
methylquinazoline.

Structure-Activity Relationship (SAR) Insights
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The structural features of 8-Bromo-4-methylquinazoline are significant in the context of its

potential as a bioactive molecule, particularly as a kinase inhibitor.

The Quinazoline Core: This scaffold acts as a bioisostere for the adenine ring of ATP,

allowing it to bind to the ATP-binding site of kinases.[12]

The 4-Methyl Group: The substituent at the 4-position can influence the orientation of the

molecule within the kinase binding pocket. While an anilino group at this position is common

in many EGFR inhibitors, the smaller methyl group may confer different selectivity profiles.

The 8-Bromo Substituent: The presence of a halogen at the 8-position can have several

effects:

Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-

covalent interactions with electron-rich atoms (e.g., oxygen or nitrogen) in the active site of

a protein target, thereby increasing binding affinity.

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter

the pKa of the quinazoline nitrogens, affecting their ability to form hydrogen bonds.

Studies on related quinazoline derivatives have shown that substitutions at the 6 and 8-

positions with halogens can significantly impact their antimicrobial and cytotoxic activities.[3]

Further investigation into 8-Bromo-4-methylquinazoline and its derivatives could reveal novel

structure-activity relationships and lead to the development of potent and selective therapeutic

agents.

Conclusion
8-Bromo-4-methylquinazoline is a structurally important molecule with significant potential in

drug discovery. Its synthesis can be approached through established methods like the

Niementowski reaction, followed by functional group transformations. The definitive elucidation

of its structure relies on a comprehensive analysis of its spectroscopic data, including NMR,

MS, and IR. The key structural features—the quinazoline core, the 4-methyl group, and the 8-

bromo substituent—are all expected to contribute to its physicochemical properties and

biological activity. This technical guide provides a foundational understanding of the structure of
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8-Bromo-4-methylquinazoline, which will be invaluable for researchers working on the design

and synthesis of novel quinazoline-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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